molecular formula C10H12N2S B083603 N-benzyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13578-57-9

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B083603
CAS No.: 13578-57-9
M. Wt: 192.28 g/mol
InChI Key: GANOLKRMSPPWQJ-UHFFFAOYSA-N
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Description

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which is involved in cell growth and survival, suggesting that these compounds may exert their effects by modulating this pathway.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which plays a crucial role in cell growth, survival, and differentiation. By inhibiting this pathway, these compounds can potentially exert antitumor effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may exert various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of benzylamine with a thiazole precursor under specific conditions. One common method involves the condensation of benzylamine with 2-bromoacetophenone in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Biological Activity

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Anticonvulsant
  • Neuroprotective

The thiazole ring structure contributes significantly to these activities due to its ability to interact with various biological targets and influence cellular processes.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that derivatives of this compound show significant activity against various pathogens. For example:

Pathogen Activity Reference
Staphylococcus aureusModerate to high susceptibility
Escherichia coliEffective at low concentrations
Candida albicansInhibitory effects observed

The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways in bacteria.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives possess anticancer properties. For instance:

Cell Line IC50 (µg/mL) Effect
HepG2 (liver cancer)1.61 ± 1.92Significant cytotoxicity
A549 (lung cancer)1.98 ± 1.22Comparable to standard treatments

These results indicate that the compound can induce apoptosis in cancer cells through various pathways, including the inhibition of the JAK/STAT3 signaling pathway .

The biological activity of this compound is attributed to several mechanisms:

  • Target Interaction : The thiazole moiety interacts with specific proteins involved in cell signaling and metabolism.
  • Biochemical Pathways : It affects pathways such as JAK/STAT3 and NF-kB, leading to altered gene expression related to inflammation and cell proliferation.
  • Cellular Processes : The compound can induce oxidative stress in pathogens and cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and E. coli.

Study 2: Anticancer Activity

In vitro studies on HepG2 cells demonstrated that this compound triggered apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

Properties

IUPAC Name

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOLKRMSPPWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368169
Record name N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13578-57-9
Record name N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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